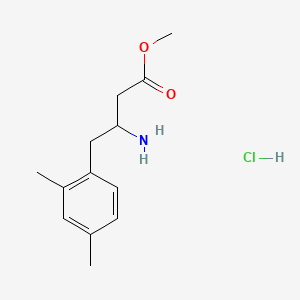
Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride is a chemical compound with the molecular formula C13H20ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methyl ester group, an amino group, and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride typically involves the reaction of 2,4-dimethylphenylacetic acid with methylamine and subsequent esterification. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid, to facilitate the reaction. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(2,4-dimethylphenyl)butanoate
- Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate
Uniqueness
Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a dimethylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H20ClNO2 |
|---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
methyl 3-amino-4-(2,4-dimethylphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9-4-5-11(10(2)6-9)7-12(14)8-13(15)16-3;/h4-6,12H,7-8,14H2,1-3H3;1H |
InChI Key |
HPKPGLBLRLRHIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(CC(=O)OC)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


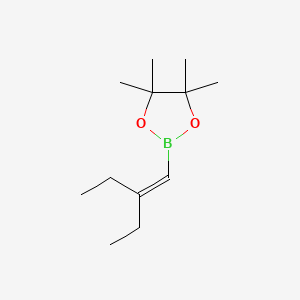
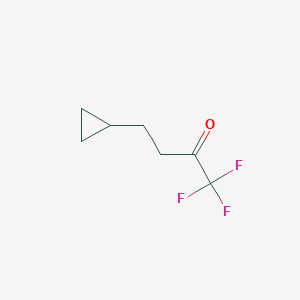
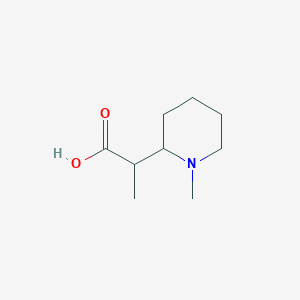
![2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B13592043.png)
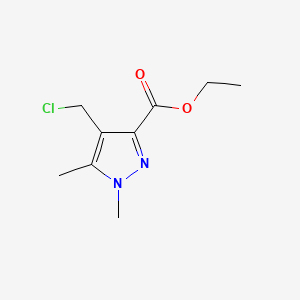
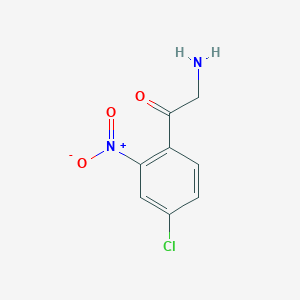
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)



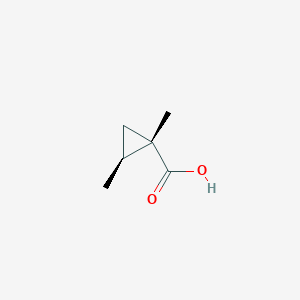
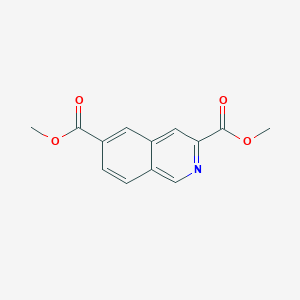

![6'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-inden]-3'-one](/img/structure/B13592084.png)
